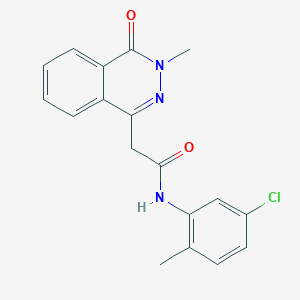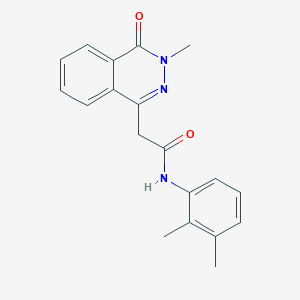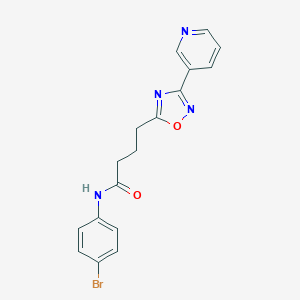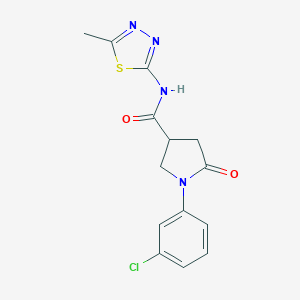![molecular formula C11H7Br2F3N4O B277498 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277498.png)
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves the inhibition of specific enzymes and proteins that are involved in various biological processes. This compound has been found to inhibit the growth of cancer cells by targeting specific proteins that are involved in cell division and proliferation. Additionally, this compound has been found to inhibit the growth of fungi and bacteria by targeting specific enzymes that are involved in the synthesis of their cell walls.
Biochemical and Physiological Effects:
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has been found to exhibit significant biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, this compound has been found to inhibit the growth of fungi and bacteria by disrupting their cell walls. This compound has also been found to exhibit anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several advantages and limitations for lab experiments. This compound has been found to exhibit significant biological activity, which makes it a promising candidate for the development of new drugs and therapies. Additionally, this compound has been found to be relatively stable and easy to synthesize. However, this compound has some limitations, including its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for the study of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide. One potential direction is the development of new drugs and therapies based on the mechanism of action of this compound. Additionally, this compound could be studied for its potential use in the treatment of various diseases, including cancer and fungal infections. Furthermore, the synthesis of new derivatives of this compound could lead to the discovery of more potent and selective compounds with improved biological activity.
Méthodes De Synthèse
The synthesis of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with N-[3-(trifluoromethyl)phenyl]acetamide in the presence of a suitable reagent. The reaction is carried out under specific conditions, and the resulting product is purified through various techniques to obtain a pure compound.
Applications De Recherche Scientifique
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has been studied for its potential applications in various scientific research fields. This compound has been found to exhibit significant biological activity and has been studied for its potential use as an antifungal, antimicrobial, and anticancer agent. Additionally, this compound has been studied for its potential use in the development of new drugs and therapies.
Propriétés
Formule moléculaire |
C11H7Br2F3N4O |
|---|---|
Poids moléculaire |
428 g/mol |
Nom IUPAC |
2-(3,5-dibromo-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C11H7Br2F3N4O/c12-9-18-10(13)20(19-9)5-8(21)17-7-3-1-2-6(4-7)11(14,15)16/h1-4H,5H2,(H,17,21) |
Clé InChI |
UNVRAFCRNPKZPU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C(=NC(=N2)Br)Br)C(F)(F)F |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)CN2C(=NC(=N2)Br)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide](/img/structure/B277424.png)


![1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277428.png)
![1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277429.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277430.png)
![3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B277431.png)
![2-{3-[hydroxy(oxido)amino]-1H-1,2,4-triazol-1-yl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277434.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277437.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277438.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277440.png)